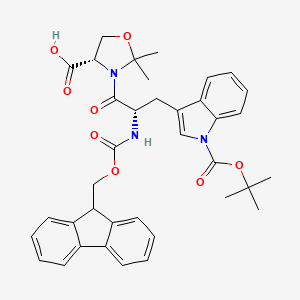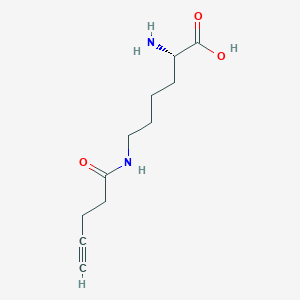![molecular formula C9H7F2N3O B6352275 [(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1155532-84-5](/img/structure/B6352275.png)
[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-oxadiazole derivatives, which have exhibited significant anti-cancer activity when evaluated against human cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by spectroscopic techniques . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can lead to a variety of products . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-viral, anti-leishmanial, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its substituents . For example, the compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole was found to be less potent as compared to paclitaxel against breast (T47D) cancer cell line .科学的研究の応用
[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has been widely used in a variety of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, fragrances, and dyes. It has also been used in biochemistry and physiology research to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, this compound has been used in drug discovery and development studies to study the pharmacological properties of drugs and their potential therapeutic uses.
作用機序
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to interact with enzymes such as thymidylate-synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can inhibit the activity of various enzymes, leading to the disruption of cellular processes . For instance, they can inhibit telomerase activity, act as focal adhesion kinase (FAK) inhibitors, target thymidylate synthase, act as inhibitors of the B-cell lymphoma 2, and inhibit the NF-kB signaling pathway .
Biochemical Pathways
These could include pathways involved in DNA replication, cell cycle regulation, apoptosis, and signal transduction .
Pharmacokinetics
1,2,4-oxadiazole derivatives have been found to possess good oral bioavailability . This suggests that (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine may also have favorable pharmacokinetic properties.
Result of Action
Given the broad range of enzymes that 1,2,4-oxadiazole derivatives can target, it is likely that the compound’s action results in the disruption of various cellular processes, potentially leading to cell death .
実験室実験の利点と制限
[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has several advantages when used in laboratory experiments. It is a relatively stable molecule, which makes it relatively easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound also has some limitations. It is not soluble in water, which can make it difficult to use in experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research involving [(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride. One potential direction is to study its effects on other enzymes and biological molecules. Additionally, further research could be conducted to determine the potential therapeutic uses of this compound, as well as to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate the potential side effects of this compound, as well as to develop new methods for synthesizing the compound. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
合成法
[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is synthesized using a two-step synthesis process. The first step involves the reaction of 3,4-difluorophenyl isocyanate with 1,2,4-oxadiazole-3-ylmethyl amine in the presence of an acid catalyst. The second step involves the addition of hydrochloric acid to the reaction mixture to produce this compound. The reaction is conducted under anhydrous conditions and is typically carried out at room temperature.
Safety and Hazards
特性
IUPAC Name |
(3,4-difluorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(3-7(6)11)8(12)9-13-4-15-14-9/h1-4,8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQCBOHFIDOYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NOC=N2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)